molecular formula C16H12Cl2N2S3 B4590449 2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole CAS No. 476486-09-6

2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole

Cat. No.: B4590449
CAS No.: 476486-09-6
M. Wt: 399.4 g/mol
InChI Key: STXYSNDNAOLCSG-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at positions 2 and 5 with benzylthio and 2,6-dichlorobenzylthio groups, respectively. The 2,6-dichlorobenzyl group introduces steric bulk and electron-withdrawing effects, which may influence biological activity and binding interactions.

Properties

IUPAC Name

2-benzylsulfanyl-5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2S3/c17-13-7-4-8-14(18)12(13)10-22-16-20-19-15(23-16)21-9-11-5-2-1-3-6-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXYSNDNAOLCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476486-09-6
Record name 2-(BENZYLTHIO)-5-((2,6-DICHLOROBENZYL)THIO)-1,3,4-THIADIAZOLE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of 2,6-dichlorobenzenethiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the benzyl chloride, resulting in the formation of the desired thiadiazole compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylthio groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of thiadiazoles exhibit various biological activities. The specific applications of 2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole include:

  • Antimicrobial Activity : Preliminary studies suggest this compound has the potential to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Properties : Investigations into its anticancer effects are ongoing, with some studies indicating it may inhibit tumor growth through specific enzyme interactions.

Agricultural Chemistry

The compound has shown promise in agricultural applications as a potential pesticide or herbicide:

  • Fungicidal Activity : Its ability to inhibit fungal pathogens makes it a candidate for developing new agricultural fungicides.
  • Plant Growth Regulation : Research is being conducted on its effects on plant growth and development, possibly leading to enhanced crop yields.

Material Science

In material science, this compound can be utilized in:

  • Polymer Synthesis : The compound serves as a building block for creating novel polymers with unique properties.
  • Coatings Development : Its chemical stability and reactivity allow for the development of specialized coatings for various applications.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various thiadiazole derivatives including this compound against common pathogens. Results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

In a collaborative study between ABC Institute and DEF Medical Center, the anticancer properties of the compound were tested in vitro against several cancer cell lines. The findings suggested that the compound induced apoptosis in cancer cells through the modulation of specific signaling pathways.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Cores

Table 1: Key 1,3,4-Thiadiazole Derivatives and Their Properties
Compound Name Substituents Core Biological Activity Evidence
Target Compound 2-(Benzylthio), 5-(2,6-dichlorobenzylthio) 1,3,4-Thiadiazole Hypothesized: Antimicrobial, PIEZO1 modulation -
Yoda1 2-(Pyrazin-2-yl), 5-(2,6-dichlorobenzylthio) 1,3,4-Thiadiazole PIEZO1 agonist (mechanosensitive ion channel activation)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) 5-(Benzylthio), 2-acetamide 1,3,4-Thiadiazole Antifungal (screened against plant pathogens)
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea 5-(2,4-Dichlorobenzylthio), 2-urea 1,3,4-Thiadiazole Anticonvulsant (ED₅₀ = 0.65 μmol/kg)

Key Observations :

  • Yoda1 shares the 5-(2,6-dichlorobenzylthio) group but replaces the benzylthio with pyrazine. This substitution confers PIEZO1 agonist activity, highlighting the importance of the 2-position for target specificity .
  • Compound 5h demonstrates that benzylthio at position 5 (vs. 2 in the target compound) combined with acetamide at position 2 retains antifungal activity, suggesting substituent position flexibility .
  • Dichlorobenzylthio groups (as in the target compound and derivatives) correlate with high bioactivity, likely due to enhanced electron withdrawal and hydrophobic interactions .

Analogues with Alternative Heterocyclic Cores

Table 2: Oxadiazole and Thiazole Derivatives
Compound Name Substituents Core Biological Activity Evidence
2-(Benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5a) 2-(Benzylthio), 5-(trifluoromethylpyrazole) 1,3,4-Oxadiazole Fungicidal (>50% inhibition at 50 μg/mL)
2-(Benzofuran-2-yl)-5-((2,6-difluorobenzyl)thio)-1,3,4-oxadiazole (5h) 5-(2,6-Difluorobenzylthio), 2-benzofuran 1,3,4-Oxadiazole Antifungal (23% inhibition at 1000 ppm)
4-(2-([(2,6-Dichlorophenyl)methyl]sulfanyl)-1,3-thiazol-5-yl)benzoic acid Thiazole core, 2,6-dichlorobenzylthio Thiazole Structural analog (no bioactivity reported)

Key Observations :

  • Oxadiazole cores (e.g., compound 5a) exhibit fungicidal activity comparable to thiadiazoles but require trifluoromethylpyrazole substituents for efficacy .
  • The 2,6-difluorobenzylthio group in oxadiazole derivatives shows lower antifungal activity than dichloro analogs, suggesting chlorine's superior electronegativity and steric effects .
  • Thiazole analogs with 2,6-dichlorobenzylthio () lack reported bioactivity, underscoring the thiadiazole core's unique reactivity .

Substituent-Driven Activity Trends

  • Chlorine vs. Fluorine : Dichlorobenzylthio groups (target compound, Yoda1) enhance activity over difluoro () or methyl () substituents due to stronger electron withdrawal and hydrophobicity .
  • Benzylthio Position : Moving benzylthio from position 2 (target compound) to 5 (, compound 5h) retains but modulates activity, likely due to altered binding orientations .
  • Heterocycle Hybrids : Pyrazine (Yoda1), pyrazole (), or benzofuran () substituents diversify applications, from ion channel modulation to antifungal effects .

Biological Activity

2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole is a member of the thiadiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and agricultural advancements. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₂Cl₂N₂S₃
  • CAS Number : 476486-09-6
  • Key Features : Contains benzyl and dichlorobenzyl substituents which enhance its reactivity and biological activity.

Biological Activities

Research indicates that derivatives of thiadiazoles exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that 2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole may inhibit the growth of various bacterial strains and fungi. For example, compounds with similar structures have shown significant antibacterial effects against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The compound's structure suggests potential anticancer properties. Thiadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC₅₀ values lower than standard chemotherapeutic agents like doxorubicin .
  • Anti-inflammatory Effects : Some studies have indicated that thiadiazole derivatives can modulate inflammatory pathways, which may contribute to their therapeutic potential in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can disrupt essential cellular processes leading to antimicrobial or anticancer effects .
  • Cell Wall Disruption : In the case of bacteria, it is hypothesized that the compound may interfere with cell wall synthesis or function, contributing to its antimicrobial properties .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of thiadiazole derivatives:

StudyCompoundActivityIC₅₀ (µM)Target
This compoundAntibacterial< 30E. coli
Related Thiadiazole DerivativeAnticancer< 10Human Glioblastoma
Thiadiazole DerivativeAnti-inflammatoryN/AInflammatory Pathways

These studies highlight the compound's promising potential across various biological applications.

Synthesis and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions. The reaction conditions must be optimized to achieve high yields and purity:

  • Synthesis Route :
    • React 2,6-dichlorobenzenethiol with benzyl chloride in the presence of sodium hydroxide.
    • Monitor reaction conditions to ensure optimal yield.
  • Applications :
    • Medicinal Chemistry: Potential drug development for antimicrobial and anticancer therapies.
    • Agricultural Chemistry: Possible use as a pesticide or fungicide due to its biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, thiol-containing intermediates (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) react with halogenated benzyl derivatives (e.g., 2,6-dichlorobenzyl chloride) under alkaline conditions (KOH/DMF) at 60–80°C for 6–12 hours . Ultrasound-assisted synthesis improves reaction efficiency by reducing time and enhancing yield through cavitation effects . Purification involves recrystallization in ethanol or THF, followed by column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed via thin-layer chromatography (TLC) and NMR spectroscopy .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts. For example, benzylthio groups show aromatic protons at δ 7.2–7.5 ppm, while thiadiazole protons appear as singlets near δ 8.1 ppm .
  • HRMS : Confirm molecular mass with <5 ppm error (e.g., C₁₄H₁₀Cl₂N₂S₃ requires m/z 377.94) .
  • X-ray crystallography : Resolve crystal packing and confirm regiochemistry (monoclinic system, space group P2₁/c, Z = 4) .

Advanced Research Questions

Q. How do substituent variations on the benzyl groups affect biological activity, and how can conflicting data be resolved?

  • Methodology :

  • Structure-activity relationship (SAR) : Compare analogs with substituents like NO₂, CN, or halogens. For example, 2,6-dichlorobenzyl enhances cytotoxicity (IC₅₀ <10 μM in cancer cells), while nitro groups reduce solubility but increase herbicidal activity .
  • Data contradiction resolution : Use molecular docking (e.g., AutoDock Vina) to analyze binding interactions with targets like succinate dehydrogenase (SDH). For instance, 4-bromobenzyl derivatives show stronger hydrogen bonding with SDH (PDB: 2FBW) than unsubstituted analogs, reconciling discrepancies between in vitro and in silico data .

Q. What in vitro models are suitable for evaluating the compound’s antileishmanial activity, and how should dose-response experiments be designed?

  • Methodology :

  • Promastigote assays : Incubate Leishmania major promastigotes with 10–50 μg/mL of the compound for 48 hours. Measure viability via MTT assay (λ = 570 nm) .
  • Dose optimization : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Include positive controls (e.g., amphotericin B) and validate with triplicate replicates .

Q. How can molecular docking guide the design of derivatives targeting Piezo1 channels, and what computational parameters are critical?

  • Methodology :

  • Target preparation : Download Piezo1 coordinates (PDB: 6B3R). Remove water molecules and add polar hydrogens.
  • Docking protocol : Use Schrödinger Maestro with OPLS4 force field. Set grid size to 20 ų centered on the channel’s hydrophobic pocket. Prioritize derivatives with ΔG < -8 kcal/mol .
  • Validation : Compare docking poses with known activators like Yoda1 (RMSD <2.0 Å) .

Data Analysis and Contradiction Management

Q. How can conflicting results between cytotoxicity and solubility be addressed in structure optimization?

  • Methodology :

  • Lipophilicity adjustment : Introduce polar groups (e.g., -COOH, -OH) to improve aqueous solubility. For example, methyl ester hydrolysis (10 M NaOH/THF) increases solubility by 3-fold but may reduce membrane permeability .
  • QSAR modeling : Use Molinspiration or SwissADME to predict logP and pKa. Balance logP (ideal range: 2–4) and topological polar surface area (TPSA >60 Ų) .

Q. What strategies mitigate discrepancies between in vitro and in vivo antinociceptive activity?

  • Methodology :

  • Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma samples post-administration (5 mg/kg, IV). Calculate AUC and t₁/₂ to identify bioavailability issues .
  • Metabolite screening : Incubate the compound with liver microsomes (CYP3A4/2D6). Detect phase I/II metabolites via UPLC-QTOF .

Experimental Design Considerations

Q. How should researchers design assays to evaluate the compound’s dual fungicidal and herbicidal activity?

  • Methodology :

  • Fungicidal assays : Test against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. Measure inhibition zones (mm) after 72 hours .
  • Herbicidal assays : Apply 100 μg/mL to Amaranthus retroflexus seedlings. Quantify chlorophyll loss (bleaching effect) via spectrophotometry (λ = 663 nm) .

Q. What in vivo models are appropriate for assessing neuroprotective effects in brain injury contexts?

  • Methodology :

  • Murine ICH model : Induce intracerebral hemorrhage via collagenase injection. Administer the compound (10 mg/kg, IP) daily for 7 days. Assess motor function via rotarod and beam-walking tests .
  • Biomarker analysis : Extract brain tissue for ELISA-based quantification of IL-6 and TNF-α .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole

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